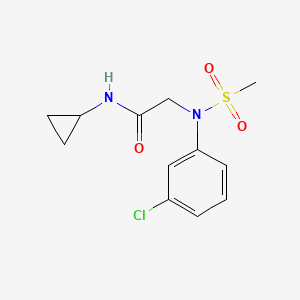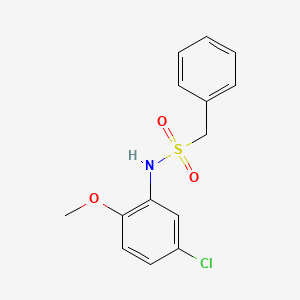![molecular formula C16H17FN2O4 B5848785 ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE](/img/structure/B5848785.png)
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Benzyl halides, N-fluorobenzenesulfonimide (NFSI)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Benzylated or fluorinated derivatives
Aplicaciones Científicas De Investigación
ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 3-[3-BENZYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
ETHYL 3-[3-BENZYL-5-CHLORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE: Contains a chlorine atom instead of fluorine, which may result in different reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in ETHYL 3-[3-BENZYL-5-FLUORO-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]PROPANOATE imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 3-(3-benzyl-5-fluoro-2,4-dioxopyrimidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-2-23-14(20)8-9-18-11-13(17)15(21)19(16(18)22)10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWMEWUCFRDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[amino(phenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B5848703.png)



![N-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-2-fluoro-benzamide](/img/structure/B5848737.png)
![3-[5-(4-chlorophenyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)
![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)



![4-methyl-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

